5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(furan-2-yl)-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-14-6(7-3-2-4-15-7)5-8(13-14)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRNOOAMDPOHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The (3+2)-cycloaddition between in situ-generated trifluoroacetonitrile imines and α,β-unsaturated carbonyl compounds (enones) offers a regioselective route to 3-trifluoromethylpyrazoles. For 5-(furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, the enone must bear a furan substituent at the β-position. The reaction proceeds via a Huisgen cycloaddition mechanism, where the nitrile imine (1,3-dipole) reacts with the electron-deficient double bond of the enone (dipolarophile).
Key Steps:
-
Generation of Nitrile Imine : Hydrazonoyl bromide precursors, derived from methylhydrazine and trifluoroacetonitrile, decompose under basic conditions to form trifluoroacetonitrile imines.
-
Cycloaddition : The nitrile imine reacts with (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, yielding a trans-configured 5-acylpyrazoline intermediate.
-
Oxidative Aromatization : Treatment with MnO₂ in hexane removes the acyl group via deacylation, producing the fully substituted pyrazole.
Table 1: Solvent-Dependent Oxidation Outcomes
| Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| Hexane | 80 | Target compound (deacylated) | 72–83 |
| DMSO | 80 | 5-Acylpyrazole (retained acyl) | 65–78 |
The method’s regioselectivity is ensured by the electron-withdrawing trifluoromethyl group, which directs the nitrile imine’s attack to the β-carbon of the enone, positioning the furan at C(5).
Three-Component Coupling of 2-Bromo-3,3,3-trifluoropropene (BTP), Furfural, and Methylhydrazine
Reaction Overview
A scalable, metal-free approach involves the coupling of BTP, furfural (furan-2-carbaldehyde), and methylhydrazine. This method exploits the reactivity of BTP as a trifluoromethyl source and furfural as the furan precursor.
Mechanism:
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Hydrazone Formation : Furfural reacts with methylhydrazine to form a methylhydrazone intermediate.
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Cyclization : BTP undergoes nucleophilic attack by the hydrazone’s nitrogen, followed by intramolecular cyclization to form the pyrazole ring.
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Trifluoromethyl Incorporation : The bromine in BTP is displaced, introducing the CF₃ group at C(3).
Reaction Conditions and Scalability
Optimized conditions use a solvent-free system at 80°C for 24 hours, achieving yields of 68–75%. The absence of transition metals and catalysts simplifies purification, making this method industrially viable.
Table 2: Three-Component Coupling Optimization
| BTP (equiv.) | Furfural (equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | 1.0 | 80 | 75 |
| 1.5 | 1.0 | 100 | 62 |
Exceeding 80°C leads to decomposition, reducing yields. This method’s regioselectivity arises from the preferential attack of the hydrazone’s nitrogen at the terminal carbon of BTP, ensuring CF₃ placement at C(3).
Post-Functionalization via Cross-Coupling Reactions
Suzuki-Miyaura Coupling on Pre-Formed Pyrazole Cores
A two-step strategy involves synthesizing 1-methyl-3-(trifluoromethyl)-5-bromo-1H-pyrazole, followed by Suzuki coupling with furan-2-ylboronic acid.
Steps:
Table 3: Suzuki Coupling Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 65 |
| Pd(OAc)₂/XPhos | DMF | 100 | 72 |
While Pd(OAc)₂/XPhos in DMF improves yields, it complicates purification due to ligand residues.
Limitations
Bromination at C(5) competes with C(4) substitution, requiring careful control of reaction conditions. Excess NBS leads to over-bromination, reducing regioselectivity.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| (3+2)-Cycloaddition | High regioselectivity, scalable | Requires MnO₂ oxidation step | 72–83 |
| Three-Component Coupling | Metal-free, simple purification | Limited to aldehydes as substrates | 68–75 |
| Suzuki Coupling | Modular for diverse substituents | Multi-step, moderate regioselectivity | 58–65 |
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Furan vs. Phenyl/Aryl Groups
- The compound is isolated as an oil .
- Phenyl/aryl substituents (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole): Higher melting points (solid state, 100–120°C) due to increased crystallinity from planar aromatic groups .
- Chloromethyl/difluoromethoxy groups (e.g., 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-CF₃-pyrazole): Enhance reactivity for further functionalization but reduce thermal stability .
Trifluoromethyl vs. Other Fluorinated Groups
- -CF₃ : Provides strong electron-withdrawing effects, improving metabolic stability and membrane permeability.
- -CH₂CF₃ (e.g., 5-(furan-2-yl)-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazole): Less electron-withdrawing than -CF₃, resulting in altered pharmacokinetic profiles .
Structural and Electronic Effects
- Electronic Effects : The -CF₃ group at position 3 deactivates the pyrazole ring, directing electrophilic substitution to the furan moiety. This contrasts with 5-CF₃ analogs, where electronic effects favor reactivity at the pyrazole nitrogen .
Biological Activity
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.
The empirical formula of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is , with a molecular weight of 224.16 g/mol. The compound features a pyrazole ring substituted with trifluoromethyl and furan groups, which are significant for its biological activity.
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. For instance, compounds within this class have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases. A comparative study indicated that some derivatives exhibited up to 84% inhibition in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole can induce apoptosis in prostate cancer cells by modulating androgen receptor pathways. This mechanism is crucial for developing targeted therapies for AR-dependent cancers .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed significant activity, suggesting its potential use in treating infections caused by resistant bacteria. The effectiveness was measured using minimum inhibitory concentrations (MIC), where certain derivatives displayed MIC values lower than standard antibiotics .
Synthesis Approaches
The synthesis of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of furan derivatives with appropriate hydrazines followed by fluorination to introduce the trifluoromethyl group. This synthetic approach allows for the modification of various substituents to optimize biological activity .
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives, including 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, assessed their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that the compound exhibited a dose-dependent reduction in edema, with an optimal dose achieving over 80% inhibition compared to control groups. This study underscores the compound's potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In another investigation focusing on prostate cancer cell lines, 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole was tested for its ability to inhibit cell growth and induce apoptosis. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, with mechanisms involving apoptosis pathways being confirmed through flow cytometry analysis .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key synthetic routes and optimization strategies for 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization at positions 1, 3, and 5. Critical steps include:
- Cyclocondensation : Combining hydrazine derivatives with diketones or enol ethers under reflux conditions in solvents like ethanol or acetic acid .
- Substitution Reactions : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts).
- Furan Attachment : Suzuki-Miyaura coupling or direct alkylation to incorporate the furan-2-yl moiety .
Optimization focuses on controlling reaction parameters: - Temperature : Elevated temperatures (70–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are used for moisture-sensitive steps .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 1-methyl vs. 3-trifluoromethyl substitution). For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and detects fragmentation patterns, such as loss of the furan ring (m/z ~95) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O, if present) and ~1100 cm (C-F stretch) confirm functional groups .
Q. What are common reaction mechanisms involving the pyrazole and furan rings?
- Methodological Answer :
- Electrophilic Substitution : The furan ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-position due to its electron-rich nature. Reaction conditions (e.g., HNO/HSO for nitration) must avoid ring opening .
- Nucleophilic Attack : The pyrazole’s N-methyl group can be deprotonated under strong bases (e.g., LDA) to form intermediates for further alkylation .
- Cross-Coupling : Pd-catalyzed couplings (e.g., Suzuki, Heck) modify the furan or pyrazole rings while preserving the trifluoromethyl group .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity and chemical reactivity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity (logP ~2.5–3.0) and metabolic stability, as seen in analogues with improved enzyme inhibition (e.g., COX-2) .
- Furan vs. Benzofuran : Replacing furan with benzofuran increases π-stacking interactions but reduces solubility, as shown in comparative docking studies .
- Positional Effects : Methyl at position 1 (vs. phenyl) reduces steric hindrance, favoring target binding (e.g., kinase inhibitors) .
- Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What crystallographic data reveal about molecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) studies show:
- Hydrogen Bonding : The pyrazole N-H forms hydrogen bonds with anions (e.g., trifluoroacetate) in salts, stabilizing the crystal lattice .
- π-π Interactions : Stacking between pyrazole and aromatic rings (distance ~3.6–3.7 Å) contributes to solid-state stability .
- Torsional Angles : Dihedral angles between pyrazole and furan (~20–25°) indicate conformational flexibility, relevant for docking into binding pockets .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Yield Discrepancies : Re-evaluate reaction conditions (e.g., catalyst loading, solvent purity) using design of experiments (DoE) to identify critical factors. For example, Pd(PPh) vs. Pd(OAc) may alter cross-coupling efficiency .
- Biological Activity Variability : Standardize assays (e.g., fixed cell lines, consistent IC protocols) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Statistical Tools : Apply multivariate analysis (e.g., PCA) to differentiate outliers in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
